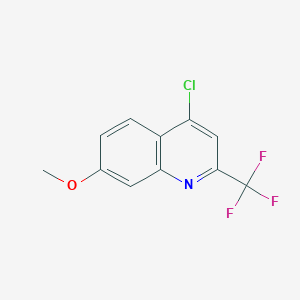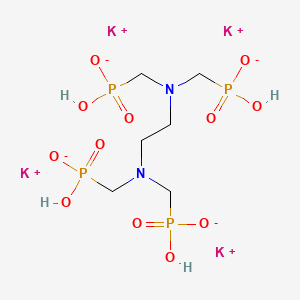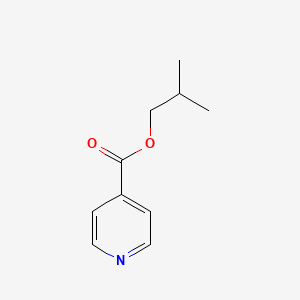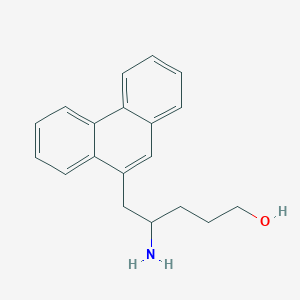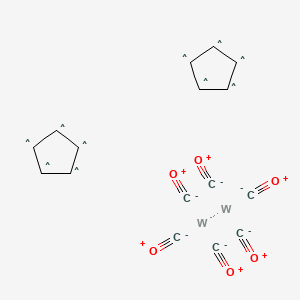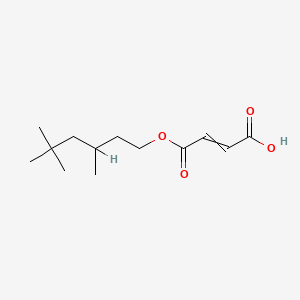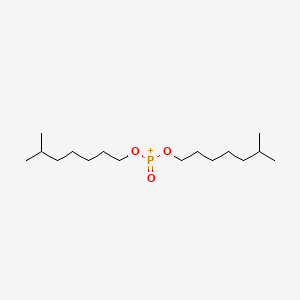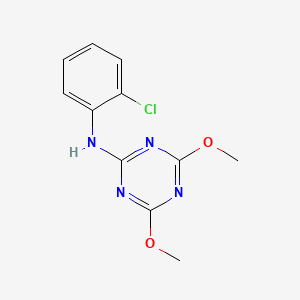
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 2-chlorophenyl group and two methoxy groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, acetonitrile), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Dihydrotriazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in the development of new materials and catalysts.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt specific biological pathways in plants and insects.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial or cancer cells by targeting key proteins or signaling pathways.
Comparación Con Compuestos Similares
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity and biological activity.
N-(2-bromophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
27315-26-0 |
|---|---|
Fórmula molecular |
C11H11ClN4O2 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H,13,14,15,16) |
Clave InChI |
STEKDOGPPVMSHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC=CC=C2Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




